Glucosamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

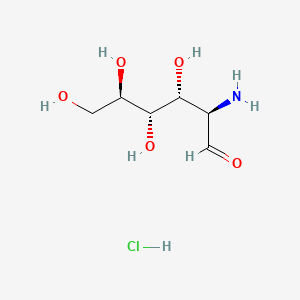

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOJBBMQJBVCMW-BTVCFUMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66-84-2 | |

| Record name | Glucosamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucosamine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, 2-amino-2-deoxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GLUCOSAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/750W5330FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Glucosamine Hydrochloride in Chondrocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosamine, an endogenous aminomonosaccharide, is a fundamental building block for the biosynthesis of glycosaminoglycans and proteoglycans, which are essential components of articular cartilage. Glucosamine hydrochloride (GlcN·HCl), a salt form of glucosamine, has been extensively investigated for its potential chondroprotective and anti-inflammatory effects in the context of osteoarthritis (OA). This technical guide delineates the core mechanisms of action of GlcN·HCl in chondrocytes, the resident cells of cartilage. The primary mechanisms involve the modulation of inflammatory signaling pathways, particularly the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. Furthermore, GlcN·HCl influences the balance between anabolic and catabolic processes within the cartilage extracellular matrix (ECM) by affecting the expression and activity of matrix-degrading enzymes and promoting the synthesis of key matrix components. This guide provides a comprehensive overview of the signaling pathways, quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Introduction

Osteoarthritis is a degenerative joint disease characterized by the progressive degradation of articular cartilage, leading to pain, stiffness, and impaired mobility. Chondrocytes are solely responsible for maintaining the integrity of the cartilage extracellular matrix. In OA, pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β), disrupt chondrocyte homeostasis, leading to an imbalance between anabolic (matrix synthesis) and catabolic (matrix degradation) activities. Glucosamine has emerged as a potential therapeutic agent for OA, with proposed mechanisms extending beyond its role as a mere substrate for ECM synthesis. This guide focuses on the molecular mechanisms through which this compound exerts its effects on chondrocytes, providing a technical foundation for further research and drug development.

Modulation of Inflammatory Signaling Pathways

A primary mechanism of action of this compound in chondrocytes is the attenuation of pro-inflammatory signaling cascades initiated by cytokines like IL-1β.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammatory responses in chondrocytes. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation with IL-1β, IκB is phosphorylated and subsequently degraded, allowing NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the transcription of various pro-inflammatory and catabolic genes.

Glucosamine has been shown to inhibit IL-1β-induced NF-κB activation in human osteoarthritic chondrocytes in a dose-dependent manner.[1][2] This inhibition is achieved by preventing the degradation of IκBα, thereby increasing its cytoplasmic levels and preventing the nuclear translocation of the p50 and p65 subunits of NF-κB.[1][2][3] By blocking NF-κB activation, glucosamine suppresses the expression of downstream target genes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various matrix metalloproteinases (MMPs).

References

Synthesis of Glucosamine Hydrochloride from Chitin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of glucosamine hydrochloride from chitin, a widely abundant biopolymer. The following sections detail the necessary experimental protocols, present key quantitative data in a structured format, and visualize the procedural workflows and chemical transformations involved. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, materials science, and pharmaceutical development.

Introduction

Glucosamine, an amino sugar, is a critical component in the biosynthesis of macromolecules such as glycoproteins, glycolipids, and glycosaminoglycans. Its hydrochloride salt, this compound, is widely utilized in dietary supplements for joint health. The primary industrial source for glucosamine is chitin, a polymer of N-acetyl-D-glucosamine, which is abundant in the exoskeletons of crustaceans like shrimp and crabs, as well as in the cell walls of fungi.[1][2] The conversion of chitin to this compound is a multi-step process involving the extraction and purification of chitin from its raw source, followed by acid hydrolysis to deacetylate and depolymerize the chitin polymer into its monomeric glucosamine units, which are then isolated as the hydrochloride salt.[3][4]

Experimental Protocols

The synthesis of this compound from chitin can be broadly divided into two main stages: the extraction and purification of chitin from crustacean shells, and the subsequent acid hydrolysis of the purified chitin.

Chitin Extraction and Purification from Crustacean Shells

The primary raw materials for chitin are the waste shells from the shrimp, crab, and lobster industries.[3] These shells are a composite of chitin, proteins, and minerals (primarily calcium carbonate). The following protocol outlines the chemical extraction of purified chitin.

2.1.1. Demineralization: This step aims to remove the inorganic calcium carbonate from the raw shells.

-

Procedure:

-

Cleaned and dried crustacean shells are first ground to a fine powder (e.g., to pass through a 20-mesh sieve).

-

The powdered shells are suspended in a dilute solution of hydrochloric acid (HCl). A common concentration used is 4-5% HCl at room temperature. The ratio of shells to acid solution is typically around 1:14 (w/v).

-

The mixture is stirred for a period ranging from several hours to a full day (e.g., 3 to 36 hours). During this time, the calcium carbonate reacts with the acid to form calcium chloride, water, and carbon dioxide, which is observed as frothing.

-

After the reaction ceases, the demineralized solid is filtered and washed extensively with distilled water until the pH of the wash water is neutral (pH 6-7).

-

The resulting solid is dried, typically in an oven at a temperature of 50-60°C.

-

2.1.2. Deproteinization: This step removes the proteins that are intertwined with the chitin matrix.

-

Procedure:

-

The demineralized chitin is treated with an aqueous solution of sodium hydroxide (NaOH). A typical concentration is 5% NaOH.

-

The mixture is heated, often to around 90°C, for a period of 2 to 24 hours with a solid to solvent ratio of approximately 1:12 (w/v).

-

After the treatment, the solid is filtered and washed thoroughly with distilled water to remove residual NaOH and soluble proteins, until a neutral pH is achieved.

-

The purified chitin is then dried in an oven.

-

Acid Hydrolysis of Chitin to this compound

This is the core step where the purified chitin polymer is broken down into this compound monomers.

-

Procedure:

-

The dried, purified chitin is placed in a reaction vessel.

-

Concentrated hydrochloric acid (e.g., 37% or 12 M) is added to the chitin. The acid may be pre-warmed to about 65°C before addition to the chitin. The ratio of chitin to concentrated HCl can vary, with common ratios being 1:2 (w:w) or 1:5 to 1:20 (solid/liquid ratio).

-

The mixture is heated to a temperature between 90°C and 95°C and stirred continuously for a duration of 1.5 to 4 hours. During this step, the glycosidic and amide bonds of the chitin polymer are hydrolyzed.

-

After the hydrolysis is complete, the resulting dark brown solution is typically cooled.

-

The solution is then decolorized by adding activated charcoal (e.g., 2 grams per 100 grams of initial chitin) and stirring for about 30 minutes.

-

The mixture is filtered to remove the activated charcoal and any other insoluble impurities.

-

The filtrate, which contains the this compound, is then concentrated, often by evaporation under reduced pressure.

-

The this compound is precipitated and crystallized by adding a non-solvent like 95% ethanol.

-

The crystalline product is collected by filtration, washed with ethanol to remove residual acid and impurities, and then dried in an oven at around 50°C.

-

Quantitative Data Summary

The following tables summarize the quantitative data from various reported protocols for the synthesis of this compound from chitin.

Table 1: Chitin Extraction Parameters

| Parameter | Value | Source |

| Demineralization | ||

| Acid | Hydrochloric Acid (HCl) | |

| HCl Concentration | 4-6 N (approx. 4-5%) | |

| Shell to Acid Ratio (w/v) | 1:14 | |

| Temperature | Room Temperature | |

| Duration | 3 - 36 hours | |

| Deproteinization | ||

| Base | Sodium Hydroxide (NaOH) | |

| NaOH Concentration | 5% | |

| Solid to Solvent Ratio (w/v) | 1:12 | |

| Temperature | 90°C | |

| Duration | 2 - 24 hours |

Table 2: Acid Hydrolysis and Product Yield

| Parameter | Value | Source |

| Hydrolysis | ||

| Acid | Concentrated Hydrochloric Acid (HCl) | |

| HCl Concentration | 37% (12 M) | |

| Chitin to Acid Ratio | 1:2 (w:w) to 1:20 (g/mL) | |

| Temperature | 90 - 95°C | |

| Duration | 1.5 - 4 hours | |

| Product Yield | ||

| Glucosamine HCl Yield | 42 - 69.69% | |

| Purity | 95.31 - 100% |

Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound from chitin.

Caption: Overall experimental workflow for this compound synthesis.

Caption: Chemical transformation pathway from chitin to glucosamine HCl.

References

- 1. General Protocol to Obtain D‐Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US6486307B1 - Preparation of this compound - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Influence of Glucosamine Hydrochloride on Extracellular Matrix Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosamine, an endogenous aminomonosaccharide, is a fundamental building block for the biosynthesis of glycosaminoglycans and proteoglycans, crucial components of the extracellular matrix (ECM) in connective tissues.[1][2][3] This technical guide provides an in-depth analysis of the effects of glucosamine hydrochloride (GlcN·HCl) on the synthesis and degradation of the ECM, with a particular focus on its implications for chondrocyte function and cartilage health. We consolidate quantitative data from key in vitro and in vivo studies, detail relevant experimental methodologies, and visualize the implicated signaling pathways to offer a comprehensive resource for researchers and professionals in the field of rheumatology and drug development.

Introduction

The extracellular matrix provides structural and biochemical support to surrounding cells. In articular cartilage, the ECM is primarily composed of a dense network of collagen fibers, predominantly type II collagen, and large aggregating proteoglycans, such as aggrecan.[4] The integrity of this matrix is essential for the biomechanical properties of cartilage, enabling it to withstand compressive loads. In pathological conditions like osteoarthritis (OA), an imbalance between anabolic and catabolic processes leads to the progressive degradation of the ECM, resulting in joint pain and loss of function.[5]

Glucosamine has been widely investigated as a potential therapeutic agent for OA, with the hydrochloride salt being one of the common formulations. Its purported mechanism of action involves the stimulation of ECM synthesis and the inhibition of degradative enzymes. This guide will critically evaluate the scientific evidence supporting these claims.

Effects on Extracellular Matrix Synthesis: Quantitative Data

The impact of this compound on the synthesis of key ECM components has been quantified in numerous studies. The following tables summarize the significant findings.

Table 1: Effect of this compound on Collagen Synthesis

| Cell Type | Glucosamine HCl Concentration | Experimental Model | Key Findings | Reference |

| Bovine Chondrocytes | 1 mM (in combination with TGF-β3 and IGF-I) | 3D Chitosan Scaffolds | Stimulated Collagen Type II synthesis. | |

| Human Chondrocyte Cell Line (SW 1353) | 0.1 - 10 mM | Monolayer Culture | Markedly increased mRNA and protein levels of Type II Collagen (COL2A1). | |

| Bovine Tenocytes, Ligament Cells, and Chondrocytes | 5 µg/ml (in combination with 4 µg/ml Chondroitin Sulfate) | Monolayer Culture | Increased total collagenase-sensitive material synthesis by 22% (tenocytes), 69% (ligament cells), and 56% (chondrocytes). Labeled hydroxyproline increased by 27% in tenocytes and 132% in ligament cells. | |

| Human Osteoarthritic Cartilage Explants | 5 mM | Explant Culture | Significantly down-regulated collagen type II gene expression (7.75-22.17-fold). |

Table 2: Effect of this compound on Proteoglycan Synthesis

| Cell Type | Glucosamine HCl Concentration | Experimental Model | Key Findings | Reference |

| Bovine Chondrocytes | 1 mM (in combination with TGF-β3 and IGF-I) | 3D Chitosan Scaffolds | Proteoglycan synthesis was lower compared to growth factors alone. | |

| Primary Human Endothelial Cells | 0 - 10 mM | Monolayer Culture | Reduced the synthesis and secretion of 35S-labeled proteoglycans in a dose- and time-dependent manner. | |

| Human Osteoarthritic Cartilage Explants | 5 mM | Explant Culture | Significantly down-regulated aggrecan gene expression (2.65-7.73-fold). | |

| Human Osteoarthritis Articular Chondrocytes | 1.0 - 150 µM (Glucosamine Sulfate) | Monolayer Culture | Dose-dependent increase in aggrecan core protein levels (up to 120% at 150 µM). |

Table 3: Effect of this compound on Matrix Metalloproteinase (MMP) Expression and Activity

| Cell Type | Glucosamine HCl Concentration | Experimental Model | Key Findings | Reference |

| Equine Chondrocytes | 1.5 - 50 mM | LPS-stimulated Pellet Culture | Inhibited MMP-13 protein expression. Resting mRNA concentrations for MMP-1, -3, and -13 were significantly lower at 25 mM and 50 mM. | |

| Human Osteoarthritic Cartilage Explants | 5 mM | Explant Culture | Significantly down-regulated MMP-3 and aggrecanase-1 gene expression. Total MMP activity in the culture medium was significantly reduced. | |

| Human Skin Fibroblasts | 10 mM | IL-1β or PMA-treated Monolayer Culture | Transcriptional down-regulation of MMP-13. | |

| Human Chondrocytes | 2.5 and 10 mM | IL-1β-stimulated Monolayer Culture | Reduced mRNA and protein levels of MMP-1, MMP-3, and MMP-13. |

Key Experimental Protocols

The following sections detail the methodologies employed in the cited studies to assess the effects of this compound on ECM synthesis.

Cell Culture and Treatment

-

Primary Chondrocyte Isolation and Culture: Articular cartilage is harvested from joints (e.g., bovine metacarpophalangeal joints, human tissue from arthroplasty). The cartilage is minced and subjected to enzymatic digestion, typically with pronase followed by collagenase, to isolate chondrocytes. Cells are then cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. For experiments, cells are often grown in monolayer or in three-dimensional (3D) culture systems like alginate beads or chitosan scaffolds to better mimic the in vivo environment.

-

Cell Line Culture: Immortalized human chondrocyte cell lines (e.g., SW 1353, C-28/I2) are also utilized. These cells are maintained in culture according to the supplier's instructions.

-

This compound Treatment: this compound is dissolved in the culture medium to the desired concentrations. Cells are typically pre-incubated with glucosamine for a specified period before stimulation with pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) or Lipopolysaccharide (LPS) to mimic inflammatory conditions.

Measurement of Collagen Synthesis

-

Radiolabeled Proline Incorporation: A classic method to quantify total protein and collagen synthesis involves incubating cells with radiolabeled proline (e.g., 3H-proline). The amount of radioactivity incorporated into collagenase-sensitive protein is measured to determine collagen synthesis.

-

Hydroxyproline Assay: Hydroxyproline is an amino acid largely specific to collagen. The total collagen content can be estimated by hydrolyzing the cell layer or tissue and quantifying the hydroxyproline content using a colorimetric assay.

-

Western Blotting: This technique is used to detect and quantify specific collagen types (e.g., Type II Collagen). Proteins from cell lysates or the ECM are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the target collagen.

-

Real-Time Polymerase Chain Reaction (RT-PCR): RT-PCR is employed to measure the gene expression levels of specific collagen types (e.g., COL2A1). RNA is extracted from the cells, reverse transcribed to cDNA, and then amplified using specific primers in the presence of a fluorescent dye.

-

Sirius Red Staining: This is a colorimetric method for quantifying total collagen content in cell culture and tissue sections. The dye specifically binds to the [Gly-X-Y]n helical structure of collagens.

Measurement of Proteoglycan Synthesis

-

35S-Sulfate Incorporation: Proteoglycans contain sulfated glycosaminoglycan (GAG) chains. The rate of proteoglycan synthesis can be determined by measuring the incorporation of radioactive sulfate (35S-sulfate) into macromolecules.

-

Dimethylmethylene Blue (DMB) Assay: This is a colorimetric assay used to quantify the total sulfated GAG content in a sample. The DMB dye forms a complex with sulfated GAGs, leading to a shift in its absorption maximum.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Specific ELISAs can be used to quantify the core protein of specific proteoglycans, such as aggrecan, in cell culture supernatants or tissue extracts.

-

Safranin O Staining: This histological stain is used to visualize proteoglycan content in cartilage sections. The stain binds to the negatively charged GAGs, resulting in a red-orange color. The intensity of the staining can be quantified using image analysis.

Analysis of MMPs

-

Zymography: This technique is used to detect the activity of MMPs. Protein samples are run on a polyacrylamide gel containing a substrate for the MMPs (e.g., gelatin for gelatinases). After electrophoresis, the gel is incubated in a buffer that allows the enzymes to digest the substrate. The areas of digestion appear as clear bands against a stained background.

-

ELISA: Specific ELISAs are available to measure the concentration of different MMPs (e.g., MMP-1, MMP-3, MMP-13) in culture media.

-

RT-PCR: The gene expression levels of various MMPs can be quantified using RT-PCR.

Signaling Pathways Modulated by this compound

This compound exerts its effects on ECM synthesis and degradation by modulating several key intracellular signaling pathways, primarily in response to pro-inflammatory stimuli.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and catabolism, including MMPs and pro-inflammatory cytokines. In chondrocytes, inflammatory cytokines like IL-1β activate the NF-κB pathway. Glucosamine has been shown to inhibit the activation of NF-κB. This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of its target genes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.jofph.com [files.jofph.com]

- 4. Glucosamine exposure reduces proteoglycan synthesis in primary human endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for measuring type I collagen synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Journey of Glucosamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucosamine hydrochloride, a prominent amino sugar, has traversed a significant scientific journey from its initial discovery in the late 19th century to its widespread use as a dietary supplement and therapeutic agent for osteoarthritis. This in-depth technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It delves into the seminal moments of its isolation, the evolution of its chemical synthesis, and the key clinical evaluations that have shaped its medical applications. This document is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of its molecular interactions to facilitate a deeper understanding of this widely utilized compound.

The Genesis of Glucosamine: Discovery and Early History

The story of glucosamine began in 1876 when German surgeon Dr. Georg Ledderhose first isolated the compound through the hydrolysis of chitin with concentrated hydrochloric acid.[1][2] However, it was not until 1939 that the precise stereochemistry of glucosamine was elucidated by Sir Walter Haworth, a British chemist and Nobel laureate.[1] The initial medical applications of glucosamine were primarily in veterinary medicine, where it was administered as an injectable formulation.[3] The transition to an oral supplement for human use was hindered by the hygroscopic and unstable nature of the glucosamine molecule.[3] The development of stable salt forms, such as glucosamine sulfate and this compound, was a critical step in enabling its broader therapeutic application.

Physicochemical Properties of D-Glucosamine Hydrochloride

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of D-Glucosamine Hydrochloride are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ClNO₅ | |

| Molecular Weight | 215.63 g/mol | |

| Melting Point | 190-194 °C (decomposes) | |

| Solubility in Water | 0.1 g/mL (clear, colorless solution) | |

| Appearance | White, crystalline powder | |

| Specific Rotation [α] | +72.5° (c=2, H₂O, 5 hours) |

Synthesis and Production of this compound

The primary commercial source of this compound is the acid hydrolysis of chitin, a biopolymer abundant in the exoskeletons of crustaceans such as shrimp and crabs.

Experimental Protocol: Acid Hydrolysis of Chitin

This protocol outlines a typical laboratory-scale synthesis of this compound from chitin derived from crustacean shells.

Materials:

-

Dried and ground crustacean shells (e.g., shrimp or crab)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Sodium Hydroxide (NaOH)

-

Activated Charcoal

-

Ethanol (95%)

-

Deionized Water

Procedure:

-

Deproteinization: The ground shells are treated with a 1 M NaOH solution and heated to remove proteins.

-

Demineralization: The deproteinized shells are then treated with dilute HCl to remove calcium carbonate and other minerals.

-

Chitin Hydrolysis: The purified chitin is subjected to hydrolysis with concentrated HCl (e.g., 8 M) at an elevated temperature (e.g., 90°C) for a defined period (e.g., 2 hours). This step breaks the glycosidic bonds of the chitin polymer and removes the acetyl groups to yield glucosamine.

-

Decolorization: The resulting solution is treated with activated charcoal to remove colored impurities.

-

Crystallization: The decolorized solution is concentrated, and ethanol is added to induce the crystallization of this compound.

-

Purification: The crystals are collected by filtration, washed with cold ethanol, and dried to yield the final product.

Mechanism of Action: The Anti-inflammatory Pathway

The therapeutic effects of this compound in osteoarthritis are primarily attributed to its anti-inflammatory properties. A key molecular target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.

In osteoarthritic chondrocytes, pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) trigger the activation of the NF-κB pathway. This leads to the transcription of genes encoding inflammatory mediators like Cyclooxygenase-2 (COX-2), which in turn stimulates the production of Prostaglandin E2 (PGE2), a potent inflammatory molecule.

This compound has been shown to inhibit the activation of NF-κB. It is believed to interfere with the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes like COX-2 and subsequently reducing the production of PGE2.

Clinical Evaluation in Osteoarthritis

The efficacy of this compound in the management of osteoarthritis has been the subject of numerous clinical trials. One of the most significant and widely cited is the Glucosamine/Chondroitin Arthritis Intervention Trial (GAIT).

The GAIT Trial: A Landmark Study

The GAIT study was a large-scale, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the effectiveness of this compound, chondroitin sulfate, and their combination for the treatment of knee osteoarthritis.

Experimental Protocol of the GAIT Trial:

-

Participants: 1,583 patients with symptomatic knee osteoarthritis.

-

Interventions: Participants were randomized to one of five treatment groups:

-

This compound (500 mg three times daily)

-

Chondroitin Sulfate (400 mg three times daily)

-

Combination of this compound and Chondroitin Sulfate

-

Celecoxib (200 mg daily - a positive control)

-

Placebo

-

-

Duration: 24 weeks.

-

Primary Outcome: A 20% or greater reduction in knee pain from baseline as measured by the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale.

Key Findings: The overall results of the GAIT trial indicated that this compound alone or in combination with chondroitin sulfate was not significantly more effective than placebo in reducing knee pain in the overall study population. However, an exploratory analysis of a subgroup of patients with moderate-to-severe pain suggested that the combination therapy might be effective.

Quantitative Data from Clinical Trials

The following table summarizes representative data on the change in WOMAC scores from a clinical trial evaluating this compound for knee osteoarthritis.

| Treatment Group | Baseline WOMAC Pain Score (Mean ± SD) | Change from Baseline at 24 Weeks (Mean ± SD) | p-value vs. Placebo | Reference |

| Glucosamine HCl | 50.2 ± 20.1 | -11.8 ± 18.3 | > 0.05 | |

| Placebo | 51.5 ± 19.8 | -9.7 ± 17.9 | - |

Analytical Methodologies for Quality Control

The accurate quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality and dosage accuracy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general procedure for the determination of this compound in a solid dosage form.

Materials and Equipment:

-

This compound reference standard

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile phase: A suitable buffer and organic modifier (e.g., phosphate buffer and acetonitrile)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: A stock solution of the this compound reference standard is prepared in a suitable solvent (e.g., water or mobile phase). A series of calibration standards are then prepared by diluting the stock solution.

-

Sample Preparation: A representative number of tablets are weighed and finely powdered. A portion of the powder equivalent to a single dose is accurately weighed and dissolved in the solvent. The solution is sonicated and diluted to a known volume. An aliquot is filtered through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: Isocratic elution with a mixture of buffer and acetonitrile (e.g., 95:5 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Approximately 195 nm

-

Injection Volume: 10-20 µL

-

-

Quantification: The peak area of this compound in the sample chromatogram is compared with the calibration curve generated from the standard solutions to determine the concentration.

Analytical Parameters for a Typical HPLC Method:

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Recovery | 98-102% |

| Precision (RSD) | < 2% |

Conclusion and Future Directions

This compound has a rich history rooted in the chemical exploration of natural products. Its journey from a laboratory curiosity to a widely used supplement for joint health is a testament to ongoing scientific inquiry. While its clinical efficacy, particularly as a monotherapy, remains a subject of debate, its role in modulating inflammatory pathways at the molecular level is increasingly understood. Future research should focus on elucidating the precise molecular interactions of this compound, identifying patient populations most likely to respond to treatment, and exploring its potential in combination therapies for the management of osteoarthritis and other inflammatory conditions. A deeper understanding of its mechanism of action will be pivotal in optimizing its therapeutic use and developing next-generation chondroprotective agents.

References

The Role of Glucosamine Hydrochloride in Glycosaminoglycan Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosamine, an endogenous amino monosaccharide, is a fundamental building block for the biosynthesis of glycosaminoglycans (GAGs), essential components of the extracellular matrix of articular cartilage. This technical guide provides an in-depth examination of the role of glucosamine hydrochloride (GlcN·HCl) in GAG synthesis, with a focus on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its effects. Quantitative data from key studies are summarized to provide a clear perspective on the dose-dependent effects of GlcN·HCl on chondrocyte metabolism and cartilage matrix production. Detailed experimental protocols and visual representations of biochemical pathways are included to serve as a comprehensive resource for researchers in the fields of rheumatology, cartilage biology, and drug development.

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. The integrity of this tissue is maintained by a complex extracellular matrix (ECM), primarily composed of type II collagen and large aggregating proteoglycans, known as aggrecans. These proteoglycans consist of a core protein to which numerous GAG chains, such as chondroitin sulfate and keratan sulfate, are attached. The synthesis of these GAGs is crucial for the biomechanical properties of cartilage, providing it with resilience and resistance to compressive forces.

Glucosamine is a naturally occurring amino sugar that serves as a precursor for the synthesis of GAGs and other glycoconjugates.[1] It is available as a nutritional supplement, most commonly in the salt forms of glucosamine sulfate and this compound. While the clinical efficacy of glucosamine in the management of OA remains a subject of debate, in vitro and in vivo studies have provided valuable insights into its potential mechanisms of action at the cellular and molecular levels. This guide focuses specifically on this compound and its role in the intricate process of GAG synthesis.

The Hexosamine Biosynthesis Pathway: The Core of GAG Synthesis

The synthesis of GAGs is intrinsically linked to the hexosamine biosynthesis pathway (HBP), which produces the essential precursor, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[2][3] Glucosamine enters this pathway after being phosphorylated to glucosamine-6-phosphate.

The key steps of the HBP are as follows:

-

Glucose to Fructose-6-Phosphate: The pathway begins with glucose, which is converted to fructose-6-phosphate through glycolysis.

-

Fructose-6-Phosphate to Glucosamine-6-Phosphate: The rate-limiting step is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT), which converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate and glutamate.

-

Glucosamine-6-Phosphate to GlcNAc-6-Phosphate: Glucosamine-6-phosphate is then acetylated to N-acetylglucosamine-6-phosphate (GlcNAc-6-P).

-

GlcNAc-6-Phosphate to GlcNAc-1-Phosphate: GlcNAc-6-P is subsequently isomerized to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).

-

GlcNAc-1-Phosphate to UDP-GlcNAc: Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) catalyzes the reaction of GlcNAc-1-P with UTP to form UDP-GlcNAc.

Exogenously supplied glucosamine can bypass the initial rate-limiting step of the HBP, potentially increasing the intracellular pool of UDP-GlcNAc and thereby promoting GAG synthesis.[4]

Signaling Pathways Modulated by this compound

This compound has been shown to influence several signaling pathways within chondrocytes, which can impact GAG synthesis both directly and indirectly.

TGF-β Signaling

Transforming growth factor-beta (TGF-β) is a potent anabolic factor in cartilage, stimulating the synthesis of aggrecan and type II collagen. Studies have indicated that glucosamine treatment can up-regulate the expression of TGF-β1 mRNA in chondrocytes.[5] This suggests that some of the anabolic effects of glucosamine may be mediated through the enhancement of TGF-β signaling.

Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway plays a role in chondrocyte proliferation and differentiation. Research has suggested that glucosamine may promote chondrocyte proliferation by activating this pathway. Glucosamine has been observed to upregulate the expression of Wnt-4 and its receptor Frizzled-2, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin can activate the transcription of target genes, including those involved in cell cycle progression like cyclin D1.

Quantitative Data on the Effects of this compound

The in vitro effects of this compound on GAG synthesis and related gene expression are often dose-dependent. The following tables summarize quantitative data from key studies.

Table 1: Effect of this compound on Gene Expression in Chondrocytes

| Gene | Cell Type | GlcN·HCl Concentration | Fold Change vs. Control | Reference |

| Aggrecan | Human Osteoarthritic Cartilage Explants | 5 mM | ↓ 2.65 - 7.73 | |

| Collagen Type II | Human Osteoarthritic Cartilage Explants | 5 mM | ↓ 7.75 - 22.17 | |

| Collagen Type II | Human Chondrocyte Cell Line (SW 1353) | 0.1, 1, 10 mM | ↑ >5 | |

| Aggrecan | Primary Bovine Chondrocytes | up to 2 mM | ↑ (dose-dependent) | |

| Collagen Type II | Primary Bovine Chondrocytes | up to 2 mM | ↑ (dose-dependent) | |

| MMP-3 | Human Osteoarthritic Cartilage Explants | 5 mM | ↓ (significant) | |

| MMP-13 | Bovine Cartilage Explants | 25 µg/mL | ↓ (repressed IL-1β induced upregulation) | |

| Aggrecanase-1 | Human Osteoarthritic Cartilage Explants | 5 mM | ↓ (significant) | |

| Aggrecanase-1 | Bovine Cartilage Explants | 25 µg/mL | ↓ (repressed IL-1β induced upregulation) |

Table 2: Effect of this compound on GAG and Collagen Synthesis

| Parameter | Cell/Tissue Type | GlcN·HCl Concentration | Effect | Reference |

| Proteoglycan Synthesis | Bovine Chondrocytes | 0.5 and 5 mM | ↓ | |

| Collagen Synthesis | Bovine Chondrocytes | 5 µg/mL (+ 4 µg/mL Chondroitin Sulfate) | ↑ 56% | |

| GAG Synthesis | Bovine Chondrocytes | 0.5 and 5 mM | ↓ |

Note: The conflicting results in the tables highlight the variability in experimental conditions, including cell source (species, healthy vs. osteoarthritic), culture system (monolayer vs. 3D), and the presence of other stimuli.

Experimental Protocols

Chondrocyte Isolation and Culture

This protocol describes a general method for isolating and culturing primary chondrocytes from articular cartilage.

Detailed Steps:

-

Cartilage Harvest: Aseptically harvest articular cartilage from a suitable source (e.g., bovine knee joints, human tissue from arthroplasty).

-

Washing: Wash the cartilage pieces extensively with phosphate-buffered saline (PBS) containing antibiotics (e.g., penicillin-streptomycin) to minimize contamination.

-

Mincing: Finely mince the cartilage into small fragments (approximately 1-2 mm³).

-

Enzymatic Digestion (Pronase): Incubate the cartilage fragments in a digestion medium containing pronase (e.g., 0.25% w/v in DMEM/F12) for 1-2 hours at 37°C with gentle agitation to remove non-collagenous proteins.

-

Washing: Wash the cartilage pieces to remove the pronase solution.

-

Enzymatic Digestion (Collagenase): Incubate the fragments in a digestion medium containing collagenase (e.g., Type II or a blend, 0.025% w/v in DMEM/F12) overnight at 37°C with agitation to release the chondrocytes from the collagen matrix.

-

Cell Filtration and Collection: Filter the cell suspension through a sterile nylon cell strainer (e.g., 70 µm) to remove any undigested tissue fragments.

-

Centrifugation and Washing: Centrifuge the filtered cell suspension to pellet the chondrocytes. Wash the cell pellet with culture medium.

-

Cell Culture: Resuspend the chondrocytes in a complete culture medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum and antibiotics) and plate them in culture flasks or plates. Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.

Quantification of Sulfated Glycosaminoglycans (sGAG)

The dimethylmethylene blue (DMMB) assay is a widely used colorimetric method for the quantification of sGAGs released into the culture medium or present in the cell layer/cartilage explants.

Principle: The DMMB dye binds to the negatively charged sulfate groups of GAGs, causing a shift in its absorption maximum, which can be measured spectrophotometrically.

Reagents:

-

DMMB solution (1,9-dimethylmethylene blue in a buffered solution)

-

Chondroitin sulfate standard solution (for generating a standard curve)

-

Papain digestion buffer (if extracting GAGs from tissue or cell layer)

Procedure (for sGAG in culture medium):

-

Sample Collection: Collect the culture medium from control and glucosamine-treated chondrocyte cultures.

-

Standard Curve Preparation: Prepare a series of dilutions of the chondroitin sulfate standard.

-

Assay:

-

Add a small volume of the culture medium sample or standard to a microplate well.

-

Add the DMMB solution to each well.

-

Immediately read the absorbance at the appropriate wavelength (e.g., 525 nm and 595 nm).

-

-

Calculation: Determine the sGAG concentration in the samples by comparing their absorbance values to the standard curve.

Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR)

RT-PCR is used to quantify the expression levels of specific genes of interest, such as aggrecan, type II collagen, and MMPs.

Procedure:

-

RNA Extraction: Isolate total RNA from chondrocytes using a suitable RNA extraction kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, often normalized to a housekeeping gene (e.g., GAPDH, β-actin). The comparative Ct (ΔΔCt) method is commonly used for relative quantification.

Conclusion

This compound plays a multifaceted role in the synthesis of glycosaminoglycans. As a direct precursor, it can fuel the hexosamine biosynthesis pathway, potentially increasing the availability of UDP-GlcNAc for GAG chain elongation. Furthermore, GlcN·HCl can modulate key signaling pathways, such as TGF-β and Wnt/β-catenin, which influence the anabolic and proliferative activities of chondrocytes. However, the in vitro effects of this compound are highly dependent on the experimental conditions, with some studies demonstrating a stimulatory effect on matrix synthesis, while others report inhibitory or no significant effects, particularly at high concentrations. This highlights the complexity of chondrocyte biology and the need for carefully controlled experimental designs. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in the context of cartilage health and disease.

References

- 1. UDP-N-acetyl-D-glucosamine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]

- 4. This compound and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucosamine modulates chondrocyte proliferation, matrix synthesis, and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Glucosamine Hydrochloride's Impact on Synoviocyte Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular effects of glucosamine hydrochloride on gene expression in synoviocytes. Drawing from key research in the field, this document outlines the quantitative changes in gene expression, details the experimental protocols used to ascertain these changes, and visualizes the underlying signaling pathways.

Quantitative Gene Expression Analysis

This compound has been shown to significantly alter the gene expression profile of synoviocytes, particularly in an inflammatory context. A comprehensive study by Imagawa et al. (2016) using a human synovial cell line (MH7A) stimulated with interleukin-1β (IL-1β) provides a detailed overview of these changes. In this inflammatory model, this compound was found to downregulate numerous pro-inflammatory cytokine genes.[1][2]

The tables below summarize the quantitative data on gene expression changes observed in IL-1β-stimulated MH7A cells upon treatment with this compound.[1]

Table 1: Summary of this compound-Induced Gene Expression Changes in IL-1β-Stimulated MH7A Synoviocytes [1]

| Regulation | Fold Change Threshold | Number of Genes |

| Downregulated | ≤ 1/1.5-fold | 187 |

| Downregulated | ≤ 1/2-fold | 40 |

| Upregulated | ≥ 1.5-fold | 194 |

| Upregulated | ≥ 2-fold | 53 |

Table 2: Effect of this compound on the Expression of Pro-inflammatory Cytokine Genes in IL-1β-Stimulated MH7A Synoviocytes [1]

| Gene | Fold Change (GlcN vs. Control) | p-value |

| IL-6 | -1.8 | < 0.05 |

| IL-24 | -1.7 | < 0.05 |

| TNF-α | -1.5 | < 0.05 |

| IL-8 | -1.3 | 0.18 |

In separate studies focusing on osteoarthritis, this compound was also found to influence the expression of genes related to extracellular matrix synthesis. For instance, research on human osteoarthritic synovium explants showed that this compound can increase the production of hyaluronic acid, a key component of synovial fluid. However, in that particular study, the gene expression of hyaluronan synthase (HAS) isoforms (HAS1, HAS2, and HAS3) was not significantly altered by this compound treatment.

Experimental Protocols

The following is a generalized, detailed methodology for investigating the effects of this compound on gene expression in synoviocytes, based on protocols described in the literature.

2.1. Cell Culture and Treatment

-

Cell Line: The human synovial cell line MH7A is a commonly used model. Alternatively, primary synoviocytes can be isolated from synovial tissue obtained during joint surgery.

-

Culture Medium: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Inflammatory State: To mimic inflammatory conditions in the joint, cells are often stimulated with a pro-inflammatory cytokine such as Interleukin-1β (IL-1β) at a concentration range of 15 pg/mL to 10 ng/mL.

-

This compound Treatment: D-Glucosamine hydrochloride is dissolved in the culture medium. Cells are pre-treated with this compound at various concentrations (e.g., 1-10 mM) for a specified period (e.g., 2 hours) before the addition of the inflammatory stimulus. The cells are then co-incubated with both the stimulus and this compound for a defined duration (e.g., 24-48 hours).

2.2. RNA Isolation and Quantification

-

Total RNA Extraction: Total RNA is extracted from the cultured synoviocytes using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and RNA precipitation.

-

RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop) by measuring absorbance at 260 nm and 280 nm. The integrity of the RNA is assessed by gel electrophoresis or using a bioanalyzer.

2.3. Gene Expression Analysis

-

DNA Microarray:

-

cDNA Synthesis and Labeling: Labeled complementary RNA (cRNA) is synthesized from the total RNA using a labeling kit.

-

Hybridization: The labeled cRNA is hybridized to a microarray chip (e.g., Agilent SurePrint G3 Human Gene Expression Microarray).

-

Scanning and Data Acquisition: The microarray slides are scanned, and the signal intensities are quantified.

-

Data Analysis: The raw data is normalized, and statistical analysis (e.g., Student's t-test or ANOVA) is performed to identify differentially expressed genes between treatment groups. Genes with a fold change greater than a specified threshold (e.g., 1.5 or 2.0) and a p-value less than 0.05 are considered significantly regulated.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene (e.g., GAPDH) used for normalization.

-

Signaling Pathways and Visualizations

This compound exerts its effects on gene expression by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

3.1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In synoviocytes, pro-inflammatory cytokines like IL-1β activate this pathway, leading to the transcription of numerous pro-inflammatory genes. Glucosamine has been shown to inhibit the activation of NF-κB. This inhibition can occur through O-GlcNAc modification of proteins within the signaling cascade. The diagram below illustrates the inhibitory effect of this compound on the IL-1β-induced NF-κB signaling pathway.

Caption: this compound inhibits IL-1β-induced NF-κB activation.

3.2. MAPK Signaling Pathway

The MAPK signaling pathways (including p38, JNK, and ERK) are also activated by inflammatory stimuli and play a role in regulating the expression of matrix metalloproteinases (MMPs) and other inflammatory mediators. Glucosamine has been demonstrated to inhibit the phosphorylation, and thus the activation, of p38 MAPK and JNK in response to IL-1β.

Caption: this compound inhibits IL-1β-induced MAPK signaling.

3.3. Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for studying the effect of this compound on synoviocyte gene expression.

Caption: Workflow for analyzing glucosamine's effect on gene expression.

References

- 1. Glucosamine Downregulates the IL-1β-Induced Expression of Proinflammatory Cytokine Genes in Human Synovial MH7A Cells by O-GlcNAc Modification-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucosamine Downregulates the IL-1β-Induced Expression of Proinflammatory Cytokine Genes in Human Synovial MH7A Cells by O-GlcNAc Modification-Dependent and -Independent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of Pure Glucosamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine hydrochloride (GlcN·HCl) is the hydrochloride salt of glucosamine, an amino sugar that is a fundamental building block for the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids.[1] It is a naturally occurring compound, often derived from the hydrolysis of chitin from shellfish exoskeletons.[2] GlcN·HCl is widely utilized in dietary supplements and nutraceuticals for its potential benefits in supporting joint health, particularly in the context of osteoarthritis.[2][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of pure this compound, presenting key data, experimental protocols for its analysis, and visual workflows to aid in its characterization.

General and Physical Properties

This compound is a white, odorless crystalline powder with a slightly sweet taste.[4] It is stable under normal temperature and pressure.

Tabulated Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of pure this compound.

Table 1: Identification and Structural Information

| Property | Value | Reference(s) |

| Chemical Name | (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride | |

| IUPAC Name | (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride | |

| CAS Number | 66-84-2 | |

| Molecular Formula | C₆H₁₄ClNO₅ | |

| Molecular Weight | 215.63 g/mol | |

| InChI Key | QKPLRMLTKYXDST-NSEZLWDYSA-N |

Table 2: Spectroscopic and Physical Data

| Property | Value | Reference(s) |

| Melting Point | 190-194 °C (decomposes) | |

| Specific Optical Rotation, [α]D²⁵ | +70.0° to +73.0° (c=2.5, H₂O) | |

| pH (20 mg/mL solution) | 3.0–5.0 | |

| Loss on Drying | ≤1.0 % (105°C, 2 hrs) | |

| Sulfated Ash | ≤0.1 % |

Table 3: Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Soluble, 100 mg/mL | |

| Methanol | Slightly soluble | |

| Ethanol | Insoluble | |

| Organic Solvents | Insoluble | |

| DMSO | 4 mg/mL |

Analytical Characterization and Experimental Protocols

The identity, purity, and quality of this compound are typically assessed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the assay and purity determination of this compound. Since glucosamine lacks a strong UV chromophore, derivatization is often required for UV detection.

Experimental Protocol: HPLC with Pre-column Derivatization (FMOC-Su)

This protocol is based on a validated method for the determination of glucosamine in raw materials and dietary supplements.

-

Principle: The free amino group of glucosamine is derivatized with N-(9-fluorenylmethoxycarbonyloxy) succinimide (FMOC-Su). The resulting derivative is separated by reverse-phase HPLC and quantified by UV detection.

-

Reagents and Solutions:

-

Mobile Phase A: Water containing 0.05% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile.

-

Derivatization Reagent: 15mM FMOC-Su in acetonitrile.

-

Standard Solution: Prepare a stock solution of USP this compound RS and dilute to create working standards.

-

Sample Solution: Accurately weigh the this compound sample, dissolve in water, and add triethylamine (TEA) to release the free base before derivatization.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6-mm × 15-cm; 5-µm packing.

-

Detector: UV at 195 nm.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 10 µL.

-

Gradient Program: A typical gradient would involve varying the proportions of Mobile Phase A and B to achieve separation.

-

-

Derivatization Procedure:

-

To an aliquot of the standard or sample solution in a volumetric flask, add the FMOC-Su derivatization solution.

-

Mix well and sonicate in a water bath at 50°C for 30 minutes.

-

-

Analysis: Inject the derivatized standard and sample solutions into the HPLC system. The sum of the areas of the two peaks corresponding to the α and β anomers of glucosamine is used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound.

-

¹H NMR: In D₂O, the ¹H NMR spectrum of D-glucosamine shows signals for the anomeric protons at approximately 5.45 ppm (α-anomer) and 4.94 ppm (β-anomer). The remaining sugar ring protons appear in the range of 2.7–3.8 ppm. Due to mutarotation in solution, both anomers are typically observed.

-

¹³C NMR: The ¹³C NMR spectrum in D₂O or DMSO-d₆ provides characteristic signals for the six carbon atoms of the glucosamine molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule and to confirm its identity by comparing its spectrum with that of a reference standard.

Experimental Protocol: FT-IR using KBr Pellet Method

This protocol is a standard method for the analysis of solid samples.

-

Principle: The sample is mixed with potassium bromide (KBr) and compressed to form a thin, transparent pellet through which the infrared beam is passed.

-

Sample Preparation:

-

Mix approximately 1-2 mg of pure this compound with 100-200 mg of dry, spectroscopic grade KBr.

-

Grind the mixture to a fine powder.

-

Press the mixture in a die under high pressure (e.g., 10 tons) for a few minutes to form a translucent pellet.

-

-

Data Acquisition:

-

Record the spectrum in the mid-infrared region (typically 4000–400 cm⁻¹).

-

Collect a background spectrum of a pure KBr pellet.

-

Acquire the sample spectrum and ratio it against the background.

-

-

Interpretation: The infrared spectrum of this compound exhibits characteristic absorption bands. Key vibrations include O-H and N-H stretching bands between 3370 and 3300 cm⁻¹, an NH₂ bending band around 1615 cm⁻¹, and a secondary alcohol -OH band around 1094 cm⁻¹.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal stability and decomposition profile of this compound.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It can be used to determine the melting point and other thermal transitions.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information on the thermal stability and the temperature at which decomposition occurs.

Crystal Structure

The crystal structure of α-D-glucosamine hydrochloride has been determined by X-ray crystallography. The crystalline form can be influenced by the crystallization conditions, such as the solvent system and the presence of additives.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the characterization of this compound.

Caption: General experimental workflow for the physicochemical characterization of Glucosamine HCl.

Caption: Logical workflow for the HPLC analysis of Glucosamine HCl with FMOC-Su derivatization.

References

Glucosamine Hydrochloride's Impact on Cytokine Production: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine, an amino sugar and a prominent dietary supplement, has garnered significant attention for its potential anti-inflammatory properties. This technical guide delves into the in vitro effects of glucosamine hydrochloride (GlcN·HCl) on the production of inflammatory cytokines. Understanding these mechanisms at a cellular and molecular level is paramount for researchers, scientists, and professionals involved in drug development and inflammatory disease research. This document provides a comprehensive overview of the current scientific literature, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound on Cytokine Production

The following tables summarize the quantitative data from various in vitro studies investigating the impact of this compound on the production of key inflammatory cytokines. These studies utilize different cell types, stimuli, and concentrations of GlcN·HCl, providing a broad perspective on its potential therapeutic applications.

Table 1: Effect of this compound on Interleukin-1β (IL-1β) Production

| Cell Type | Stimulus | Glucosamine HCl Concentration | % Inhibition of IL-1β | Reference |

| Mouse Macrophages | LPS + ATP | Not specified | Significant suppression | [1][2] |

| Human Macrophages | LPS + ATP | Not specified | Significant suppression | [1][2] |

| Primary Human Chondrocytes | IL-1β/OSM | Not specified | Reduced IL-1β induced IL1B expression by 4-fold | [3] |

Table 2: Effect of this compound on Tumor Necrosis Factor-α (TNF-α) Production

| Cell Type | Stimulus | Glucosamine HCl Concentration | % Inhibition of TNF-α | Reference |

| Rat Annulus Cells | IL-1α (10 ng/mL) | 4.5 mg/mL | Complete inhibition | |

| PMA-differentiated THP-1 Macrophages | LPS | Not specified | Significant inhibition |

Table 3: Effect of this compound on Interleukin-6 (IL-6) Production

| Cell Type | Stimulus | Glucosamine HCl Concentration | % Inhibition of IL-6 | Reference |

| Rat Annulus Cells | IL-1α (10 ng/mL) | 4.5 mg/mL | Complete inhibition | |

| Rat Nucleus Pulposus Cells | IL-1α (10 ng/mL) | 4.5 mg/mL | 89% | |

| PMA-differentiated THP-1 Macrophages | LPS | Not specified | Significant inhibition |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the literature, providing a reproducible framework for further investigation.

In Vitro Model of Intervertebral Disc Inflammation

-

Cell Culture: Annulus and nucleus pulposus cells were isolated from rat intervertebral discs and encapsulated in alginate beads.

-

Stimulation: Cells were stimulated with Interleukin-1α (IL-1α) at a concentration of 10 ng/mL to induce an inflammatory response.

-

Treatment: this compound was added to the culture medium at a concentration of 4.5 mg/mL.

-

Incubation: The cells were incubated for 4 and 7 days.

-

Cytokine Measurement: The levels of IL-6 and TNF-α in the culture medium were quantified using enzyme-linked immunosorbent assay (ELISA).

NLRP3 Inflammasome Activation in Macrophages

-

Cell Culture: Mouse and human macrophage cell lines (e.g., J774A.1) were used.

-

Priming: Macrophages were primed with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.

-

Treatment: Cells were pre-incubated with glucosamine for 2 hours before activation.

-

Activation: The NLRP3 inflammasome was activated with ATP.

-

Cytokine Measurement: The secretion of IL-1β in the culture supernatant was measured by ELISA.

Cytokine-Induced Gene Expression in Chondrocytes

-

Cell Culture: Primary human chondrocytes were isolated and cultured.

-

Stimulation: Cells were stimulated with a combination of IL-1β and Oncostatin M (OSM) to induce a strong inflammatory and catabolic response.

-

Treatment: Glucosamine was added to the culture medium.

-

Gene Expression Analysis: The mRNA levels of IL1B were quantified using real-time polymerase chain reaction (RT-PCR).

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions and experimental workflows.

Signaling Pathways

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: Glucosamine disrupts NLRP3 inflammasome assembly.

Experimental Workflows

Caption: Workflow for cytokine production assessment.

Conclusion

The in vitro evidence strongly suggests that this compound exerts a significant inhibitory effect on the production of key pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6. These effects are mediated through the modulation of critical inflammatory signaling pathways such as NF-κB and the NLRP3 inflammasome. The provided data and experimental protocols offer a valuable resource for researchers and professionals in the field, facilitating further investigation into the therapeutic potential of this compound in inflammatory conditions. The detailed understanding of its mechanism of action at the cellular level is crucial for the development of novel anti-inflammatory strategies.

References

- 1. Glucosamine inhibits IL-1β expression by preserving mitochondrial integrity and disrupting assembly of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The epigenetic effect of glucosamine and a nuclear factor-kappa B (NF-kB) inhibitor on primary human chondrocytes – Implications for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Glucosamine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucosamine, an amino monosaccharide, is a crucial precursor in the biosynthesis of glycosaminoglycans, proteoglycans, and hyaluronans. It is widely utilized in dietary supplements for the management of osteoarthritis. Glucosamine hydrochloride (GLH) is a common salt form used in these formulations. Accurate and reliable quantification of this compound in raw materials and final dosage forms is essential for ensuring product quality and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose.

This document provides a detailed protocol for the development and validation of a simple and reliable reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Methodology

The developed HPLC method allows for the direct determination of this compound. Due to its high polarity, retaining glucosamine on a standard C18 column can be challenging. This method utilizes a mobile phase composition that facilitates adequate retention and resolution.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An isocratic HPLC system equipped with a UV detector.

-

Column: Alltima C18 column (250 mm × 4.6 mm i.d., 5 µm).

-

Reagents:

-

Ammonium dihydrogen phosphate (analytical grade)

-

Acetonitrile (HPLC grade)

-

This compound reference standard

-

Purified water (HPLC grade)

-

Chromatographic Conditions

A summary of the optimal chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Mobile Phase | 10 mM Ammonium dihydrogen phosphate and Acetonitrile (95:5, v/v) |

| Flow Rate | 0.5 mL/min |

| Detection Wavelength | 194 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Run Time | 30 min |

Preparation of Standard Solutions

A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in the mobile phase. Working standard solutions are then prepared by diluting the stock solution to achieve concentrations within the desired linear range (e.g., 1.0–3.0 g/L).

Preparation of Sample Solutions

For tablets or capsules, a representative number of units (no fewer than 20) are weighed and finely powdered. An accurately weighed portion of the powder, equivalent to a specific amount of this compound, is transferred to a volumetric flask. The sample is dissolved in the mobile phase, sonicated, and then diluted to the mark. The resulting solution is filtered through a 0.22-µm syringe filter before injection into the HPLC system.

Method Validation

The developed analytical method was validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. This was demonstrated by analyzing a placebo solution, which showed no interfering peaks at the retention time of this compound. Furthermore, the method was able to separate this compound from potential degradation products and common excipients.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The method demonstrated good linearity over the concentration range of 1.0–3.0 g/L.

| Parameter | Result |

| Linearity Range | 1.0–3.0 g/L |

| Correlation Coefficient (r²) | 0.9995 |

Accuracy

Accuracy was determined by performing recovery studies on a spiked placebo. Known amounts of this compound were added to a placebo mixture, and the samples were analyzed. The percentage recovery was then calculated.

| Spike Level | Mean Recovery (%) |

| 80% | 99.5 |

| 100% | 100.2 |

| 120% | 98.8 |

| Overall Mean Recovery (%) | 99.5 |

The accuracy of this method, as measured by the recovery of GLH from spiked placebo solutions, was found to be between 98.0% and 102.0%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing multiple injections of the same standard solution on the same day. Intermediate precision was determined by analyzing the same sample on different days by different analysts.

| Precision Type | Parameter | Result |

| Repeatability | % RSD | < 2.0% |

| Intermediate Precision | % RSD | < 2.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

| Parameter | Result (µg/mL) |

| LOD | 20 |

| LOQ | 80 |

Alternative Method with Derivatization

For applications requiring higher sensitivity, a pre-column derivatization method can be employed. Glucosamine lacks a strong UV-absorbing chromophore, and derivatization can enhance its detection. A common derivatizing agent is N-(9-fluorenylmethoxycarbonyloxy) succinimide (FMOC-Su).

Derivatization Protocol

-

Dissolve the sample in an aqueous solution.

-

Add triethylamine to neutralize the hydrochloride salt and release the free glucosamine base.

-

Add the FMOC-Su derivatizing agent.

-

Incubate the mixture to allow the reaction to complete.

-

Analyze the derivatized sample by HPLC with UV detection.

This derivatization method has shown good linearity and reproducibility, with a limit of quantitation as low as 1 µg/mL and a limit of detection of 0.3 µg/mL.

Visualizations

References

- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]

- 5. qbdgroup.com [qbdgroup.com]

Glucosamine Hydrochloride in Cartilage Tissue Engineering: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine, a naturally occurring amino sugar, is a fundamental building block for glycosaminoglycans (GAGs), essential components of articular cartilage. Glucosamine hydrochloride (GlcN-HCl) is a supplemental form of glucosamine that has garnered significant interest in cartilage tissue engineering for its potential to promote cartilage repair and regeneration. This document provides detailed application notes and protocols for researchers and professionals investigating the use of this compound in cartilage tissue engineering. It summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant signaling pathways and workflows.

Core Applications of this compound in Cartilage Tissue Engineering